![molecular formula C15H14ClNO2 B3086774 8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 1164485-17-9](/img/structure/B3086774.png)
8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Übersicht
Beschreibung
8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.74 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO2/c16-9-3-4-12-11(8-9)15-10(5-7-19-15)14(17-12)13-2-1-6-18-13/h1-4,6,8,10,14-15,17H,5,7H2 .Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives have demonstrated significant effectiveness as anticorrosive materials. These compounds exhibit high electron density, which allows them to form stable chelating complexes with metallic surfaces, thereby preventing corrosion. This property is particularly valuable in maintaining the integrity and longevity of metal structures and components in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Significance in Cancer and Malaria
Quinoline-based compounds are pivotal in the development of drugs for treating cancer and malaria. Their structural versatility allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. Some quinoline derivatives are under clinical investigation to address potentially lethal diseases (Hussaini, 2016).
Green Synthesis of Quinolines
The drive towards environmentally friendly synthetic methods has led to the exploration of green chemistry approaches for quinoline scaffolding. These methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, promoting safer and more sustainable routes to quinoline derivatives. This approach not only aligns with environmental conservation efforts but also opens up new avenues for the application of quinoline in various domains (Nainwal et al., 2019).
Optoelectronic Applications
The integration of quinazoline and pyrimidine derivatives into π-extended conjugated systems has been explored for the development of novel optoelectronic materials. These materials are promising for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The unique electronic properties of quinoline derivatives facilitate their application in advanced optoelectronic devices (Lipunova et al., 2018).
Antimicrobial and Antifungal Properties
Quinoline and quinazoline alkaloids, including their synthetic analogs, possess significant bioactivities, such as antitumor, antimalarial, antibacterial, antifungal, and antiviral properties. These compounds have been the subject of extensive research, aiming to harness their therapeutic potential for the development of new drugs (Shang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-chloro-4-(furan-2-yl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-9-3-4-12-11(8-9)15-10(5-7-19-15)14(17-12)13-2-1-6-18-13/h1-4,6,8,10,14-15,17H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMGMFNVMXLSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




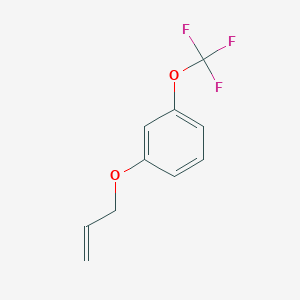
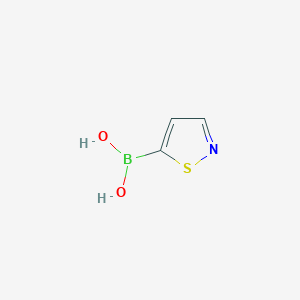

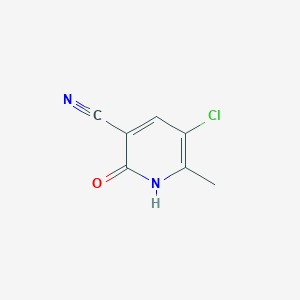
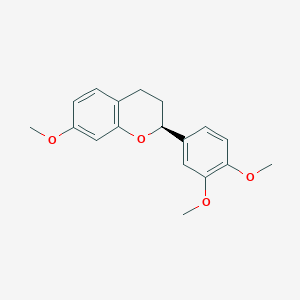
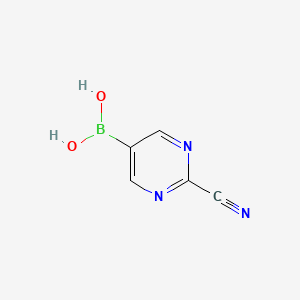

![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)
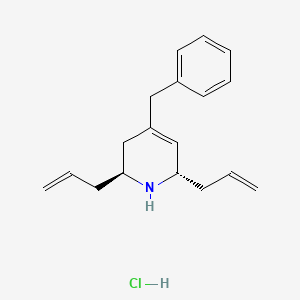

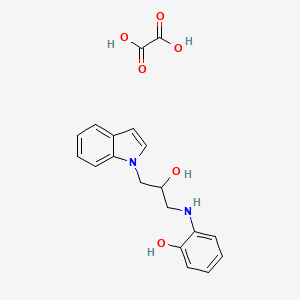
![4-Furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086801.png)